molecular formula C21H19FN4O2S B2770367 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021091-61-1

2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2770367
CAS No.: 1021091-61-1
M. Wt: 410.47
InChI Key: XMXQRXSFGGERKZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzamide Group: The benzamide group can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine ring or the benzamide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)acetamide
  • 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide
  • 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)butyramide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide may exhibit unique properties due to the presence of the benzamide group, which can influence its binding affinity, selectivity, and overall biological activity. The fluorine atom also contributes to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c22-17-9-5-4-8-16(17)21(28)24-18-10-11-20(26-25-18)29-14-19(27)23-13-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXQRXSFGGERKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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